molecular formula Tm B1208943 Thulium-167 CAS No. 14391-22-1

Thulium-167

Cat. No.: B1208943
CAS No.: 14391-22-1
M. Wt: 166.93286 g/mol
InChI Key: FRNOGLGSGLTDKL-YPZZEJLDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thulium-167 is a promising radiolanthanide for advanced research in Targeted Radionuclide Therapy (TRT) and diagnostic imaging. With a half-life of 9.25 days, it decays by electron capture (EC), emitting a prominent gamma ray at 208 keV (42% intensity) suitable for Single-Photon Emission Computed Tomography (SPECT), alongside conversion and Auger electrons . This emission profile makes Tm-167 a compelling candidate for theragnostic applications, particularly for eradicating disseminated tumor cells and small metastases due to the high linear energy transfer and short tissue range of its Auger electrons . Research indicates that this compound, when complexed with citrate, has demonstrated rapid clearance from blood and favorable retention in tumor tissue in preclinical models, highlighting its potential for development into targeted radiopharmaceuticals . The similar coordination chemistry of lanthanides also allows for the use of a single targeting agent to be labeled with various radiolanthanides, facilitating comparative studies . This compound is typically produced in a cyclotron via proton irradiation of enriched erbium targets (e.g., ^167Er or ^168Er) . This product is intended for research purposes only in the field of nuclear medicine. It is not for diagnostic or therapeutic use in humans. All handling and laboratory procedures must be performed by trained personnel in appropriately controlled environments adhering to relevant safety regulations for radioactive materials.

Properties

CAS No.

14391-22-1

Molecular Formula

Tm

Molecular Weight

166.93286 g/mol

IUPAC Name

thulium-167

InChI

InChI=1S/Tm/i1-2

InChI Key

FRNOGLGSGLTDKL-YPZZEJLDSA-N

SMILES

[Tm]

Isomeric SMILES

[167Tm]

Canonical SMILES

[Tm]

Synonyms

167Tm radioisotope
Thulium-167
Tm-167 radioisotope

Origin of Product

United States

Scientific Research Applications

Thulium-167's primary application lies in targeted radionuclide therapy (TRT). Its ability to emit Auger electrons allows for localized treatment while minimizing damage to surrounding healthy tissues. Key therapeutic applications include:

  • Treatment of Small Tumors : Due to its short-range Auger electrons, this compound is particularly effective against small metastases or single tumor cells.
  • Combination Therapies : It can be used in conjunction with other therapeutic agents to enhance treatment efficacy and improve patient outcomes .

Case Studies

  • Preclinical Studies : Research has indicated that this compound can effectively target disseminated tumor cells in animal models, demonstrating significant tumor reduction without substantial side effects .
  • Clinical Trials : Ongoing trials are assessing the safety and efficacy of this compound in human patients, focusing on its application in treating specific types of cancers such as breast and prostate cancer.

Diagnostic Applications

In addition to its therapeutic uses, this compound also shows promise in diagnostic imaging:

  • Gamma Emission : The gamma-ray emission characteristics of this compound allow for imaging techniques such as Single Photon Emission Computed Tomography (SPECT), providing valuable information about tumor localization and progression.
Diagnostic TechniqueApplication AreaAdvantages
SPECTTumor LocalizationHigh-resolution images
PETMetastasis DetectionEarly detection capabilities

Comparison with Similar Compounds

Comparison with Similar Radionuclides

Thulium Isotopes
Property ¹⁶⁵Tm ¹⁶⁶Tm ¹⁶⁷Tm ¹⁶⁸Tm
Half-life 30 h 7.7 h 9.25 d 93.1 d
Decay Mode β⁻ (100%) β⁻ (100%) EC (100%) β⁻ (100%)
Gamma Energy (keV) 394 (15%) 708 (32%) 207.8 (19%) 198 (22%)
Therapeutic Use Limited (short half-life) Limited (high β⁻ energy) Theranostics (Auger electrons) Bone pain palliation
Production Route ¹⁶⁴Er(p,n) ¹⁶⁶Er(p,n) ¹⁶⁸Er(p,2n) ¹⁶⁸Er(p,γ)

Key Insights :

  • ¹⁶⁷Tm vs. ¹⁶⁶Tm : ¹⁶⁶Tm’s short half-life (7.7 h) and high β⁻ energy limit its therapeutic precision, whereas ¹⁶⁷Tm’s longer half-life and Auger electrons enable targeted microtumor treatment .
  • ¹⁶⁷Tm vs. ¹⁶⁸Tm : ¹⁶⁸Tm’s long half-life (93 d) suits chronic conditions but poses dosimetry challenges, unlike ¹⁶⁷Tm’s rapid clearance .
Other Theranostic Radionuclides
Radionuclide Half-life Decay Mode Key Emissions Production Route Clinical Use
¹⁶⁷Tm 9.25 d EC 208 keV γ, Auger e⁻ ¹⁶⁸Er(p,2n) / ¹⁷¹Yb(p,α) Microtumor therapy
¹⁷⁷Lu 6.65 d β⁻ 113/208 keV γ, β⁻ ¹⁷⁶Yb(n,γ) Neuroendocrine tumors
¹⁵⁵Tb 5.32 d EC 105 keV γ, Auger e⁻ ¹⁵⁵Gd(p,n) / ¹⁵²Gd(α,n) Preclinical theranostics
¹⁴⁹Tb 4.1 h α/EC 165 keV γ, α particles ¹⁵¹Eu(p,3n) Alpha therapy (research)

Key Insights :

  • ¹⁶⁷Tm vs. ¹⁷⁷Lu : While ¹⁷⁷Lu is widely used for β⁻-therapy, its longer tissue range (>1 mm) is less effective for micrometastases compared to ¹⁶⁷Tm’s Auger electrons .
  • ¹⁶⁷Tm vs. ¹⁵⁵Tb : Both emit Auger electrons, but ¹⁵⁵Tb’s shorter half-life (5.32 d) and lower γ-abundance reduce imaging utility .

Research Findings and Data Analysis

Production Yields and Purity
Target Material Proton Energy (MeV) Yield (MBq/μAh) Radionuclidic Purity (5-day cooling) Reference
¹⁶⁸Er₂O₃ 18.2 8.3 <99.5%
¹⁷¹Yb₂O₃ 53 420 MBq (total) 99.95%
natEr₂O₃ 22.8 20% separation efficiency 45% (theoretical)

Challenges :

  • Impurity Control : Co-produced ¹⁶⁸Tm (from ¹⁶⁸Er targets) requires extended cooling but remains <0.5% after 5 days .
  • Cross-Section Uncertainties : The 207.8 keV γ-line’s 19% uncertainty impacts yield calculations .

Preparation Methods

Natural Erbium Oxide Targets

Proton irradiation of natural erbium oxide (Er₂O₃) represents a foundational method for Tm-167 production. At the Paul Scherrer Institute (PSI), natural Er₂O₃ targets were irradiated with 22.8 MeV protons, yielding Tm-167 via the natEr(p,xn)167Tm^{nat}\text{Er}(p,xn)^{167}\text{Tm} reaction. The process involves:

  • Irradiation Parameters : Beam currents of 6–10 μA over 8–24 hours, generating initial activities of up to 250 MBq per irradiation cycle.

  • Separation Challenges : The presence of stable erbium isotopes (e.g., 166Er^{166}\text{Er}, 167Er^{167}\text{Er}) necessitates post-irradiation mass separation to isolate Tm-167.

Table 1: Proton Irradiation Outcomes Using Natural Er₂O₃

ParameterValueSource
Proton Energy22.8 MeV
Beam Current6–10 μA
Tm-167 Activity Yield250 MBq (8-hour cycle)
Separation Efficiency11–20%

Enriched Erbium Isotope Targets

To enhance yield and purity, enriched erbium isotopes (167Er^{167}\text{Er}, 168Er^{168}\text{Er}) are irradiated. The 167Er(p,n)167Tm^{167}\text{Er}(p,n)^{167}\text{Tm} reaction dominates at proton energies below 15 MeV, while 168Er(p,2n)167Tm^{168}\text{Er}(p,2n)^{167}\text{Tm} becomes significant above 20 MeV. Key advancements include:

  • Cross-Section Optimization : At 23 MeV, the 168Er(p,2n)^{168}\text{Er}(p,2n) reaction achieves a peak cross-section of 450 mbarn, producing 1 GBq of Tm-167 after an 8-hour irradiation.

  • Isotopic Enrichment : Using 98.1% enriched 168Er2O3^{168}\text{Er}_2\text{O}_3 reduces competing reactions, improving radionuclidic purity to >99.5%.

Indirect Production via Ytterbium Isotopes

Tm-167 can also be generated indirectly through proton irradiation of ytterbium (Yb) isotopes, leveraging the decay chain:

^{171}\text{Yb}(p,\alpha)^{167}\text{Tm} \quad \text{and} \quad ^{176}\text{Yb}(p,10n)^{167}\text{Tm}

  • Yb-171 Irradiation : A 53 MeV proton beam on enriched 171Yb2O3^{171}\text{Yb}_2\text{O}_3 yields 420 MBq of Tm-167 with 99.95% purity after 5 days of cooling.

  • Yb-176 Irradiation : Higher-energy protons (70 MeV) activate 176Yb^{176}\text{Yb}, though this method introduces impurities like 166Tm^{166}\text{Tm} and 168Tm^{168}\text{Tm}.

Mass Separation Techniques at CERN-MEDICIS

Laser Resonance Ionization

The CERN-MEDICIS facility employs laser resonance ionization to selectively ionize Tm atoms, achieving a 10310^310410^4 enrichment factor over erbium. This method exploits Tm’s lower vapor pressure and tailored laser wavelengths (e.g., 410 nm for Tm⁺).

Challenges in Ion Beam Collection

Despite high ionization efficiency, ion beam sputtering limits collection yields. In-situ gamma measurements indicate potential efficiencies of 45%, though practical yields remain at 11–20% due to losses during implantation on gold-coated foils.

Table 2: Mass Separation Performance Metrics

MetricValueSource
Laser Enrichment Factor10310^310410^4
Tm/Er Purity Increase>1,000×
Practical Collection11–20%

Chemical Purification Processes

Post-mass separation, chemical purification is critical to remove residual erbium and contaminants (e.g., zinc). Studies at PSI utilized DGA resin (N,N,N',N'-tetraoctyldiglycolamide), though incomplete Zn removal necessitated additional steps.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for Tm-167 Production

MethodYield (GBq)Purity (%)Time Efficiency
168Er(p,2n)^{168}\text{Er}(p,2n)1.099.5High
171Yb(p,α)^{171}\text{Yb}(p,\alpha)0.4299.95Moderate
Natural Er₂O₃0.2598.0Low

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.